5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with various carbonyl compounds, followed by cyclization to form the pyrazolopyrimidine core . The reaction conditions often include the use of catalysts such as potassium carbonate and iodine .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolopyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium carbonate, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodocyclization reactions can produce iodinated derivatives of the compound .
Scientific Research Applications
5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel drugs, particularly as inhibitors for enzymes like Bruton’s tyrosine kinase (BTK), which is significant in treating B-cell malignancies.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the survival and proliferation of B-cells, making it a valuable compound in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyrimidine derivative with similar biological activities.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Known for its role as a P2X7 receptor antagonist.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: Used in drug design and medicinal chemistry.
Uniqueness
5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthesizing diverse derivatives with potential therapeutic applications.
Properties
CAS No. |
29274-30-4 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H7N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1,4,7H,2-3H2 |
InChI Key |
HVOZDWCKPHOSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1=O |
Origin of Product |
United States |
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